molecular formula C11H18O B14423708 5-Butyl-2-methylcyclohex-2-en-1-one CAS No. 84065-66-7

5-Butyl-2-methylcyclohex-2-en-1-one

Cat. No.: B14423708
CAS No.: 84065-66-7
M. Wt: 166.26 g/mol
InChI Key: BYNUIHODADDDMQ-UHFFFAOYSA-N
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Description

5-Butyl-2-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O It is a cyclohexenone derivative, characterized by a butyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexenones.

Scientific Research Applications

5-Butyl-2-methylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-2-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexanone: Lacks the butyl group, making it less hydrophobic.

    5-Butylcyclohex-2-en-1-one: Lacks the methyl group, affecting its reactivity and steric properties.

    2-Methyl-2-cyclohexen-1-one: Lacks the butyl group, influencing its solubility and interaction with other molecules.

Uniqueness

5-Butyl-2-methylcyclohex-2-en-1-one is unique due to the presence of both butyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

84065-66-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-butyl-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6,10H,3-5,7-8H2,1-2H3

InChI Key

BYNUIHODADDDMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC=C(C(=O)C1)C

Origin of Product

United States

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